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Compound of Interest

Compound Name: 4-(2-Bromophenethyl)morpholine

Cat. No.: B1375640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical
Scaffold
In the landscape of modern medicinal chemistry and materials science, the morpholine ring

stands out as a "privileged scaffold." Its unique combination of a secondary amine and an ether

functional group within a stable six-membered ring imparts favorable physicochemical

properties, such as improved aqueous solubility and metabolic stability, to parent molecules.

This guide focuses on a specific, yet promising, derivative: 4-(2-Bromophenethyl)morpholine.

This compound incorporates three key structural motifs: the morpholine heterocycle, a flexible

ethyl linker, and a bromophenyl group. This combination makes it a valuable synthetic

intermediate. The bromine atom provides a reactive handle for a variety of cross-coupling

reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of

molecular diversity. The phenethylmorpholine core is found in numerous biologically active

compounds, suggesting its potential as a building block for novel therapeutics.

This document serves as a comprehensive technical resource, providing insights into the

molecular characteristics, synthesis, and potential applications of 4-(2-
Bromophenethyl)morpholine, grounded in established chemical principles and data from

closely related analogs.
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Based on standard chemical nomenclature, the structure is identified as 4-(2-(2-

bromophenyl)ethyl)morpholine.

Molecular Formula: C₁₂H₁₆BrNO

Molecular Weight: 270.17 g/mol

Physicochemical and Computed Properties
While experimental data for 4-(2-(2-bromophenyl)ethyl)morpholine is not readily available in the

literature, its properties can be reliably estimated based on structurally similar compounds such

as 4-phenethylmorpholine and various bromophenyl derivatives. These properties are crucial

for predicting its behavior in biological systems and for designing synthetic and purification

protocols.

Property Estimated Value Source/Basis

Molecular Weight 270.17 g/mol Calculated

Molecular Formula C₁₂H₁₆BrNO Calculated

Appearance
Colorless to pale yellow oil or

low melting solid

Analogy to N-

phenethylmorpholine

derivatives[1][2]

Boiling Point >300 °C (estimated) Analogy to similar structures[1]

Solubility

Insoluble in water; Soluble in

common organic solvents

(e.g., DCM, THF, Ethyl

Acetate)

General properties of N-

alkylmorpholines[1]

LogP (XLogP3) ~3.5 - 4.0 (predicted)
Estimation based on

analogs[3]

pKa (conjugate acid) 6.5 - 7.5 (estimated)
Analogy to N-alkylmorpholine

scaffolds[1]
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The most direct and widely adopted method for preparing N-substituted morpholines is through

the nucleophilic substitution reaction between morpholine and a suitable alkyl halide. This Sɴ2

reaction is a robust and scalable method for forging the key C-N bond.

Proposed Synthetic Pathway: N-Alkylation
The synthesis of 4-(2-(2-bromophenyl)ethyl)morpholine can be efficiently achieved by the N-

alkylation of morpholine with 2-(2-bromophenyl)ethyl bromide. The reaction proceeds via a

classical Sɴ2 mechanism where the lone pair of electrons on the morpholine nitrogen atom

attacks the electrophilic carbon of the ethyl bromide, displacing the bromide leaving group.
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Caption: Proposed synthesis of 4-(2-Bromophenethyl)morpholine via N-alkylation.
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Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including in-process checks and a final

purification step that ensures the isolation of the target compound with high purity.

Materials:

Morpholine (2.0 eq.)

2-(2-Bromophenyl)ethyl bromide (1.0 eq.)

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)

Acetonitrile (ACN) or Dimethylformamide (DMF)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 2-(2-bromophenyl)ethyl bromide (1.0 eq.) and the chosen solvent (e.g.,

ACN).

Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq.) to the flask, followed by

morpholine (2.0 eq.). The use of excess morpholine and a base drives the reaction to

completion and neutralizes the HBr byproduct.

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

In-Process Monitoring (Trustworthiness Pillar): Monitor the reaction progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The

disappearance of the starting alkyl halide spot indicates reaction completion. This step is

crucial to avoid over- or under-running the reaction.
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Workup: Once the reaction is complete, cool the mixture to room temperature and filter off

the solid potassium carbonate. Concentrate the filtrate under reduced pressure to remove

the solvent.

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and

brine. This removes residual inorganic salts and water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude product by silica gel column chromatography, eluting with a

gradient of ethyl acetate in hexanes. This final step ensures the isolation of the pure 4-(2-(2-

bromophenyl)ethyl)morpholine.

Spectroscopic Characterization Profile
Confirmation of the chemical structure is paramount. The following are the expected

spectroscopic signatures for 4-(2-(2-bromophenyl)ethyl)morpholine, based on analogous

structures.
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Technique Characteristic Features

¹H NMR

- Aromatic protons (Ar-H) in the δ 7.0-7.6 ppm

region (4H multiplet).- Triplets corresponding to

the morpholine protons adjacent to oxygen (-O-

CH₂-) around δ 3.6-3.8 ppm (4H).- Triplets for

the ethyl bridge protons (-N-CH₂-CH₂-Ar)

around δ 2.7-3.0 ppm (4H).- Triplets

corresponding to the morpholine protons

adjacent to nitrogen (-N-CH₂-) around δ 2.5-2.7

ppm (4H).

¹³C NMR

- Aromatic carbon signals in the δ 120-140 ppm

range.- Signal for the carbon bearing the

bromine (C-Br) would be distinct.- Morpholine

carbons adjacent to oxygen (-O-CH₂) around δ

67 ppm.- Signals for the ethyl bridge and

morpholine carbons adjacent to nitrogen in the δ

50-60 ppm range.

IR (Infrared)

- Aromatic C-H stretching vibrations (~3050

cm⁻¹).- Aliphatic C-H stretching vibrations

(~2800-3000 cm⁻¹).- Aromatic C=C stretching

peaks (~1450-1600 cm⁻¹).- A strong,

characteristic C-O-C stretching band for the

morpholine ether linkage (~1115 cm⁻¹).

Mass Spec (MS)

- A molecular ion peak (M⁺) at m/z 270 and an

M+2 peak at m/z 272 of nearly equal intensity,

which is the characteristic isotopic pattern for a

compound containing one bromine atom.

Applications in Research and Drug Development
The true value of 4-(2-Bromophenethyl)morpholine lies in its potential as a versatile

intermediate for creating libraries of complex molecules for screening and development.
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Caption: Potential application areas for 4-(2-Bromophenethyl)morpholine derivatives.

Pharmaceutical Development: The morpholine moiety is a key component in many approved

drugs. Derivatives of 4-(4-bromophenyl)morpholine are utilized in the development of agents

targeting neurological disorders and cancer.[4] The ability to use the bromine as a synthetic

handle allows for the creation of diverse chemical libraries to screen for activity against

various biological targets, including kinases, GPCRs, and ion channels.

Agrochemicals: The structural motifs present in this compound are also found in modern

pesticides and herbicides. Its derivatives could be explored for developing new crop

protection agents with novel modes of action.[4]

Material Science: The incorporation of brominated aromatic compounds can enhance

properties like thermal stability and flame retardancy in specialty polymers.[4]

Safety and Handling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1375640?utm_src=pdf-body-img
https://www.benchchem.com/product/b1375640?utm_src=pdf-body
https://www.chemimpex.com/products/24988
https://www.chemimpex.com/products/24988
https://www.chemimpex.com/products/24988
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While a specific Safety Data Sheet (SDS) for 4-(2-(2-bromophenyl)ethyl)morpholine is not

available, a hazard assessment can be made based on its constituent parts: a tertiary amine

(morpholine derivative) and a brominated aromatic compound.

Potential Hazards:

Harmful if swallowed.

May cause skin and serious eye irritation.

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

Eye/Face Protection: Wear tightly fitting safety goggles.

Skin Protection: Wear impervious protective gloves and clothing.

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If

exposure limits may be exceeded, use a full-face respirator.

Storage:

Store in a cool, dry, well-ventilated area.

Keep the container tightly closed.

Store away from strong oxidizing agents.

Conclusion
4-(2-Bromophenethyl)morpholine is a compound of significant interest for research and

development professionals. Its calculated molecular formula of C₁₂H₁₆BrNO and molecular

weight of 270.17 g/mol define a structure that is primed for synthetic elaboration. While direct

experimental data is sparse, a robust understanding of its properties, synthesis, and potential

applications can be confidently derived from analogous structures. Its true potential lies in its

role as a versatile building block, enabling the rapid generation of novel chemical entities for

discovery programs in pharmaceuticals, agrochemicals, and materials science. This guide
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provides the foundational knowledge and protocols necessary for scientists to confidently

incorporate this valuable intermediate into their research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b1375640#4-2-bromophenethyl-morpholine-molecular-weight-and-formula
https://www.benchchem.com/product/b1375640#4-2-bromophenethyl-morpholine-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1375640?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

